1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Overview
Description
“1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride” is a chemical compound with the empirical formula C13H15N3O3 . It is a solid substance . The compound is part of a class of molecules known as oxazoles, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered oxazole ring attached to a piperidine ring . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The piperidine ring is substituted at the 4-position with an amine group .
Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 261.28 . The compound’s InChI key is FFGPJMMYAXMNPY-UHFFFAOYSA-N .
Scientific Research Applications
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5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl Compounds
- Application Summary : These compounds are often used in the synthesis of various organic molecules . They can serve as building blocks in the creation of larger, more complex structures.
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. They are typically used in reactions with other organic compounds to form new bonds and create new molecules .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but the goal is typically to create a new compound with desired properties .
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1,3-Oxazolo[4,5-b]pyridin-2-yl Compounds
- Application Summary : Compounds with this structure have been studied for their potential medicinal properties .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : The specific outcomes can vary, but the goal is to discover new compounds with therapeutic potential .
Safety And Hazards
The compound is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information suggests that it should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
properties
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c1-8-2-3-10-11(14-8)15-12(17-10)16-6-4-9(13)5-7-16;/h2-3,9H,4-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPYPCZNZMNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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